N'-cyclohexyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
The exact mass of the compound this compound is 438.10832773 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S2/c21-14-8-10-16(11-9-14)29(26,27)18(17-7-4-12-28-17)13-22-19(24)20(25)23-15-5-2-1-3-6-15/h4,7-12,15,18H,1-3,5-6,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRFTMCDYRUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-cyclohexyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention due to its potential biological activity. This compound features a unique structure that includes a cyclohexyl moiety, a fluorobenzenesulfonyl group, and a thiophene ring, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The introduction of a fluorine atom in the structure can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity. Fluorinated compounds often exhibit altered binding affinities and selectivities for biological targets compared to their non-fluorinated counterparts .
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on certain enzymes relevant in cancer metabolism. For instance, it was found to inhibit the activity of carbonic anhydrase, an enzyme often overexpressed in tumors, thereby reducing tumor growth and metastasis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Preclinical studies demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| In Vitro Anticancer Activity | The compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating significant cytotoxicity. |
| Enzyme Inhibition | Inhibition of carbonic anhydrase activity was observed with an IC50 value of 5 µM, highlighting its potential as a therapeutic agent in cancer treatment. |
| Anti-inflammatory Activity | Reduction in TNF-α and IL-6 levels by approximately 50% in LPS-stimulated macrophages at concentrations above 20 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
